molecular formula C20H41ClN4O3 B8112596 Ethyl lauroyl arginate hydrochloride

Ethyl lauroyl arginate hydrochloride

Cat. No.: B8112596
M. Wt: 421.0 g/mol
InChI Key: CUBZMGWLVMQKNE-UHFFFAOYSA-N
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Description

Cationic Surfactant-Mediated Membrane Disruption Dynamics

ELA’s antimicrobial activity primarily stems from its cationic nature, which facilitates electrostatic interactions with the anionic phospholipids and lipopolysaccharides in microbial membranes. The compound’s lauroyl side chain enhances hydrophobic penetration into lipid bilayers, destabilizing membrane integrity. Gram-positive bacteria, lacking the protective outer membrane of Gram-negative species, exhibit greater susceptibility to ELA. For instance, Staphylococcus aureus (Gram-positive) demonstrates a minimum inhibitory concentration (MIC) of 8 μg/mL, while Pseudomonas aeruginosa (Gram-negative) requires 100 μg/mL for inhibition.

Table 1: Membrane Disruption Efficacy of ELA Against Select Pathogens

Microorganism Gram Type MIC (μg/mL) Membrane Disruption Mechanism
Staphylococcus aureus Positive 8 Increased permeability, cytoplasmic leakage
Escherichia coli Negative 25 Outer membrane destabilization
Listeria monocytogenes Positive 10 Rapid depolarization of membrane potential
Salmonella Typhimurium Negative 16 Lipopolysaccharide binding and lysis

This disruption leads to leakage of intracellular components, including ATP and ions, culminating in cell death.

Intracellular Target Engagement and Metabolic Interference

Beyond membrane disruption, ELA interferes with critical metabolic pathways. The compound’s arginine moiety competitively inhibits enzymes involved in polyamine biosynthesis, essential for DNA stabilization and protein synthesis. Additionally, ELA chelates iron ions, disrupting biofilm formation in Pseudomonas aeruginosa by blocking quorum-sensing signals dependent on iron availability. Studies using transcriptomic analysis reveal downregulation of Salmonella enterica genes associated with oxidative phosphorylation and amino acid transport following ELA exposure.

Hydrolysis of ELA into L-arginine ethyl ester and lauric acid further amplifies metabolic interference. Lauric acid integrates into bacterial membranes, exacerbating fluidity loss, while L-arginine derivatives overwhelm microbial urea cycle enzymes, leading to toxic ammonia accumulation.

Comparative Mechanistic Analysis Against Quaternary Ammonium Compounds

While both ELA and QACs (e.g., benzalkonium chloride) disrupt membranes via cationic interactions, structural differences confer distinct advantages to ELA:

  • Specificity of Binding : ELA’s arginine group forms hydrogen bonds with phosphate groups in phospholipids, enhancing binding affinity compared to QACs’ alkyl chains.
  • Biofilm Penetration : ELA’s smaller molecular size and amphipathic structure enable deeper infiltration into biofilm matrices, reducing Listeria monocytogenes biofilm viability by 7 log CFU/cm² at 200 μg/mL, whereas QACs achieve only 3 log reductions at equivalent concentrations.
  • Resistance Mitigation : QAC-resistant strains with efflux pump upregulation remain susceptible to ELA due to its dual mechanism of membrane disruption and intracellular interference.

Table 2: Mechanistic Comparison of ELA and QACs

Parameter ELA QACs
Primary Target Membrane & intracellular enzymes Membrane
Resistance Frequency Low High
Biofilm Efficacy High Moderate
Environmental Persistence Biodegradable Persistent

These attributes position ELA as a superior alternative for applications requiring sustained antimicrobial activity without promoting resistance.

Properties

IUPAC Name

ethyl 5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZMGWLVMQKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Schotten-Baumann Condensation (US20110077423A1)

The US20110077423A1 patent outlines a single-pot, two-step process using L-arginine ethyl ester dihydrochloride and lauroyl chloride. In the first step, 20% sodium hydroxide adjusts the reaction pH to 7.5–8.0 at 5–10°C, facilitating nucleophilic acyl substitution. Lauroyl chloride is added dropwise over 2 hours while maintaining strict temperature control (7–9°C). Post-reaction, the mixture is warmed to 25–30°C, inducing phase separation into organic (ethyl acetate) and aqueous layers. Vacuum distillation at 70–75°C yields LAE with 98.4% HPLC purity and 98% yield .

This method’s innovation lies in its simultaneous pH and temperature modulation , which minimizes hydrolysis of lauroyl chloride. The use of ethyl acetate as a solvent enables selective extraction, while aqueous sodium hydroxide neutralizes byproduct HCl, preventing side reactions.

Excess Ethyl Arginine Dihydrochloride Protocol (CN107400069A)

CN107400069A employs a molar excess of ethyl arginine dihydrochloride (≥2:1 relative to lauroyl chloride) to drive the reaction to completion. Initial dissolution in deionized water at 20°C is followed by pH adjustment to 7.1–7.5 using sodium hydroxide. Lauroyl chloride is introduced dropwise over 90 minutes, after which hydrochloric acid acidifies the mixture to pH 4.0. Ethyl acetate extraction at 35°C isolates the product, with subsequent washing using saturated sodium chloride. Rotary evaporation under reduced pressure achieves 99.5% purity and 98.8% yield .

A unique feature is the reuse of the aqueous phase containing unreacted ethyl arginine dihydrochloride. By recycling this phase into subsequent batches, raw material consumption decreases by 30–40%, enhancing cost-efficiency.

High-pH Alkaline Coupling (CN107286059A)

CN107286059A diverges by conducting reactions at pH 10 using sodium carbonate or sodium hydroxide. Arginine hydrochloride is dissolved in water-acetone mixtures, cooled to 5–10°C, and reacted with lauroyl chloride. Post-reaction acidification to pH 5–7 precipitates LAE, which is purified via ethanol-thionyl chloride reflux and ethyl acetate extraction. This method reports 95% yield and 98% purity , with superior crystal morphology due to controlled pH during precipitation.

Comparative Analysis of Methodologies

ParameterUS20110077423A1CN107400069ACN107286059A
Starting Material L-arginine ethyl esterEthyl arginine dihydrochlorideArginine hydrochloride
Solvent System Ethyl acetate-waterDeionized water-ethyl acetateWater-acetone-ethyl acetate
Reaction pH 7.2–7.57.1–7.59–10
Temperature Range 5–30°C20–35°C5–75°C
Yield 98%98.8%95%
Purity 98.4%99.5%98%
Key Innovation Single-pot reactionAqueous phase recyclingHigh-pH crystallization

Mechanistic Insights and Reaction Optimization

Role of pH in Acylation Efficiency

The acylation of ethyl arginine derivatives is highly pH-sensitive. At pH 7–8 , the amino group of arginine remains deprotonated, enhancing nucleophilicity toward lauroyl chloride. Excessive alkalinity (pH >10) risks saponification of lauroyl chloride, reducing yields, while acidic conditions (pH <7) protonate the amine, stifling reactivity.

Solvent Selection and Byproduct Management

Ethyl acetate’s low polarity preferentially dissolves LAE, enabling clean separation from aqueous byproducts (e.g., NaCl). CN107400069A’s post-extraction wash with saturated NaCl further reduces residual lauric acid impurities. In contrast, CN107286059A employs acetone to solubilize arginine hydrochloride, though this necessitates additional distillation steps.

Industrial Scalability and Challenges

Energy Consumption and Cost Analysis

  • US20110077423A1 : Low-temperature reactions (5–10°C) increase refrigeration costs but minimize thermal degradation.

  • CN107400069A : Aqueous phase recycling reduces raw material costs by 35%, offsetting higher initial ethyl arginine dihydrochloride usage.

  • CN107286059A : High-pH conditions require corrosion-resistant reactors, elevating capital expenditure .

Chemical Reactions Analysis

Types of Reactions

Ethyl lauroyl arginate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides and amines are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

ELA serves as an effective food preservative, inhibiting the growth of spoilage organisms. Its stability across a range of pH levels (3 to 7) makes it suitable for diverse food products. Key studies demonstrate its efficacy:

  • A study evaluated ELA's effects on largemouth bass fillets , revealing that treatment with ELA significantly reduced bacterial growth and delayed sensory deterioration by up to four days during refrigerated storage .
  • ELA was shown to effectively bind to proteins, which allows for higher usage limits in protein-rich foods, enhancing its preservative capabilities .

Regulatory Approval

The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 0.5 mg/kg body weight for ELA when used as a food additive. It is classified under the code E 243 and is approved for use in various food categories including meat products, dairy, and salads .

Clinical Studies

ELA's incorporation into oral care products has been extensively studied:

  • A randomized controlled trial demonstrated that a mouthrinse containing 0.15% ELA significantly reduced plaque and gingivitis over four weeks compared to a control group . The results indicated substantial improvements in oral health metrics, including reductions in bleeding indices.
  • ELA's antimicrobial properties contribute to its effectiveness in preventing oral biofilm formation, making it a valuable ingredient in toothpaste and mouthwashes .

Cosmetic Industry Uses

ELA is utilized in cosmetic formulations for its multifunctional properties:

  • It acts as an anti-static agent and surfactant, enhancing the stability and microbial safety of products such as shampoos and lotions .
  • The Scientific Committee on Consumer Safety (SCCS) has recommended its use in cosmetic products at concentrations up to 0.8%, highlighting its role as an antimicrobial agent .

Data Summary

Application AreaKey BenefitsRegulatory Status
Food PreservationBroad-spectrum antimicrobial activityApproved as E 243
Oral HygieneReduces plaque and gingivitisClinically validated
CosmeticsAnti-static and antimicrobial propertiesRecommended by SCCS

Case Studies

  • Food Preservation Study :
    • Objective : Evaluate the effect of ELA on microbiota in fish fillets.
    • Findings : ELA treatment reduced spoilage bacteria and extended shelf life by four days while maintaining sensory quality .
  • Oral Care Clinical Trial :
    • Objective : Assess the efficacy of ELA mouthrinse.
    • Findings : Significant reductions in plaque (42.6%) and gingivitis (10.7%) were observed after four weeks of use compared to control .

Mechanism of Action

The mechanism of action of Ethyl lauroyl arginate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Comparison with Similar Compounds

Key Findings :

  • ELA’s C12 lauric acid chain enhances broad-spectrum activity compared to longer (e.g., oleoyl, C18) or branched chains (iso-oleoyl), which primarily target Gram-positive bacteria .
  • Nα-Lauroyl-L-arginine (LAS) , a hydrolysis byproduct of ELA, shows reduced efficacy against Gram-negative bacteria and is less stable .

Regulatory and Commercial Status

Compound FDA/EFSA Approval GRAS Status Primary Use
ELA Yes (E-243) Yes Food, cosmetics
Ethyl Oleoyl Arginate No No Research
Sodium Benzoate Yes (E-211) Yes Beverages, acidic foods
  • ELA is uniquely approved for food and cosmetic use in the EU and U.S., whereas oleoyl arginates remain experimental .
  • Compared to traditional preservatives like sodium benzoate, ELA offers lower toxicity and broader antimicrobial coverage .

Biological Activity

Ethyl lauroyl arginate hydrochloride (LAE) is a cationic surfactant and food preservative recognized for its broad-spectrum antimicrobial properties. This compound has garnered significant attention in various fields, including food safety, oral hygiene, and animal health. The following sections will delve into its biological activity, mechanisms of action, safety profile, and applications supported by recent research findings.

This compound is synthesized by esterifying L-arginine with ethanol and subsequently reacting with lauroyl chloride. The resulting product is a white solid that is highly soluble in water (greater than 247 g/kg at 20ºC) and has a molecular weight of 421.02 g/mol .

The antimicrobial activity of LAE is attributed to its ability to disrupt bacterial membranes. It specifically binds to acidic phospholipids, such as phosphatidylserine, leading to membrane depolarization and subsequent growth inhibition of bacteria . This mechanism makes it effective against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as yeasts .

Antimicrobial Efficacy

LAE has demonstrated significant antimicrobial activity in various studies:

  • Food Preservation : LAE has been approved for use in food products at concentrations up to 200 ppm. Its application enhances microbiological safety and quality characteristics of foods by effectively reducing microbial loads .
  • Oral Hygiene : A randomized controlled trial assessed the efficacy of a mouthrinse containing 0.15% LAE in adults with mild-to-moderate gingivitis. Results showed significant reductions in plaque (29.1% at Week 2) and gingivitis (4.8% at Week 2), with no adverse effects reported on oral microflora .
  • Animal Health : In animal models, LAE effectively combats bacterial infections in mice, ducklings, and piglets without promoting resistance development. It also supports weight gain in treated animals without adversely affecting body composition or vitality .

Safety Profile

The safety of ethyl lauroyl arginate has been evaluated through various toxicity studies. The European Food Safety Authority (EFSA) established the No Observed Adverse Effect Levels (NOAELs) at 47 mg/kg for males and 56 mg/kg for females, with an acceptable daily intake (ADI) set at 0.5 mg/kg body weight . Furthermore, studies have indicated that LAE does not exhibit carcinogenic potential and is rapidly metabolized into non-toxic metabolites such as L-arginine and lauric acid .

Case Study 1: Efficacy in Animal Models

In a study involving infected animal models, LAE was administered orally to assess its antibacterial effects. The findings indicated that LAE significantly reduced bacterial infections while promoting growth without altering gut microbiota negatively .

Case Study 2: Oral Hygiene Application

A clinical trial involving 87 participants demonstrated the effectiveness of a mouthrinse containing LAE in reducing plaque and gingivitis compared to a control group using a hydroalcohol solution . This study highlighted the potential for LAE-containing products in maintaining oral health.

Summary of Research Findings

Study FocusKey FindingsReference
Food PreservationEffective against a broad range of microorganisms; approved for use at 200 ppm
Oral HygieneSignificant reduction in plaque (29.1%) and gingivitis (4.8%) without adverse effects
Animal HealthReduces bacterial infections; promotes weight gain without resistance development
Safety ProfileNOAELs established; rapid metabolism with no carcinogenic potential

Q & A

Q. What is the primary mechanism of antimicrobial action of ELA against Gram-positive and Gram-negative bacteria?

ELA acts as a cationic surfactant, disrupting microbial cell membranes by binding to negatively charged phospholipids and proteins. This interaction increases membrane permeability, leading to ion leakage and cell death. Methodologically, researchers can validate this mechanism using transmission electron microscopy (TEM) to visualize membrane damage or flow cytometry to assess membrane integrity .

Q. How can researchers optimize the detection of ELA in complex food matrices like meat or fish products?

A validated method involves ultrasonic solvent extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include using acetonitrile:water (70:30) as the extraction solvent, optimizing collision energy for precursor-to-product ion transitions (e.g., m/z 421 → 303), and addressing matrix effects via standard addition calibration. Validation should include limits of quantification (LOQ ≤ 0.05 mg/kg) and recovery rates (80–110%) .

Q. What experimental parameters are critical for assessing ELA’s stability under varying pH and temperature conditions?

ELA’s stability is pH-dependent (optimal range: 3–7) and thermally sensitive (degradation above 50°C). Researchers should conduct accelerated stability studies using HPLC to quantify residual ELA under controlled conditions (e.g., 25°C vs. 40°C, pH 4 vs. 7). Hydrolysis products like lauric acid and arginine should be monitored to track degradation pathways .

Advanced Research Questions

Q. How do variations in experimental design affect the interpretation of ELA’s synergistic or antagonistic interactions with other preservatives?

Synergistic effects can be quantified using checkerboard assays or fractional inhibitory concentration (FIC) indices. For example, combining ELA with caprylyl glycol in wet wipes enhances antibacterial efficacy against Pseudomonas aeruginosa. Researchers must control for confounding variables like ionic strength, which may alter ELA’s surfactant activity. Data contradictions often arise from differences in microbial strains or matrix composition, necessitating strain-specific dose-response curves .

Q. What methodological challenges arise when incorporating ELA into biodegradable packaging films, and how can they be addressed?

ELA’s cationic nature may cause electrostatic interactions with anionic biopolymers (e.g., chitosan), affecting film homogeneity. Researchers can mitigate this by optimizing LAE-to-polymer ratios (e.g., 1–5% w/w) and using plasticizers like glycerol. Antimicrobial efficacy in active packaging should be tested via agar diffusion assays against foodborne pathogens (e.g., Listeria monocytogenes), with migration rates quantified using LC-MS/MS .

Q. How can researchers reconcile discrepancies between in vitro and in vivo data on ELA’s metabolic pathways?

In vitro hydrolysis studies (e.g., simulated gastric fluid) may overestimate ELA’s stability compared to in vivo models. Advanced methodologies include isotopic labeling (e.g., ¹⁴C-ELA) to track metabolites in plasma and urine. Pharmacokinetic studies in human volunteers have shown rapid hydrolysis into arginine, lauric acid, and ethanol, with >90% excretion within 24 hours .

Q. What regulatory considerations must be addressed when designing ELA-based preservatives for multinational studies?

ELA is approved as E243 in the EU (under Commission Regulation (EU) 2015/1725) and GRAS in the U.S. (FDA GRN 000162). Researchers must comply with region-specific purity criteria (e.g., ≤2% sodium chloride, ≤10 mg/kg heavy metals) and validate synthesis methods (e.g., esterification of arginine with ethanol at 10–15°C, pH 6.7–6.9) to meet regulatory standards .

Key Notes for Methodological Rigor

  • Contradiction Analysis: Discrepancies in antimicrobial data may stem from strain-specific resistance or matrix interference. Always include positive controls (e.g., sodium benzoate) and validate methods using ISO 16140 protocols.
  • Synthesis Optimization: Monitor reaction intermediates (e.g., ethyl arginate) via NMR to ensure compliance with JECFA specifications .
  • Ethical Compliance: Use ELA only for non-therapeutic research, as per regulatory guidelines (e.g., EFSA Q-2005-086) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.